TRPM4 Inhibition Potency Comparison
CBA exhibits superior potency in inhibiting human TRPM4 currents compared to the widely used reference compound 9-phenanthrol. In patch-clamp recordings from HEK293 cells expressing human TRPM4, CBA achieved an IC50 of 1.5 μM . In contrast, 9-phenanthrol displayed an IC50 of approximately 20 μM under comparable conditions [1]. This represents a >13-fold improvement in potency for CBA.
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) against human TRPM4 currents |
|---|---|
| Target Compound Data | 1.5 μM |
| Comparator Or Baseline | 9-phenanthrol: 20 μM (range: 16.7-29 μM across studies) |
| Quantified Difference | >13-fold higher potency (lower IC50) |
| Conditions | Whole-cell patch-clamp; HEK293 cells heterologously expressing human TRPM4; voltage-clamp mode |
Why This Matters
Higher potency allows for lower working concentrations in cell-based assays, minimizing potential off-target effects and reducing compound consumption, which is critical for cost-effective, high-fidelity experiments.
- [1] Grand T, Demion M, Norez C, Mettey Y, Launay P, Becq F, et al. 9-phenanthrol inhibits human TRPM4 but not TRPM5 cationic channels. Br J Pharmacol. 2008;153(8):1697-705. View Source
